molecular formula C13H18N2O4 B13018516 Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate

Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate

Cat. No.: B13018516
M. Wt: 266.29 g/mol
InChI Key: OSDCSZPETBUVNX-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridin-3-yl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyridine moiety can interact with various biological targets, including enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(pyridin-3-yl)acetate: Lacks the Boc protecting group.

    Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in multi-step organic synthesis.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,15,17)

InChI Key

OSDCSZPETBUVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN=CC=C1)C(=O)OC

Origin of Product

United States

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